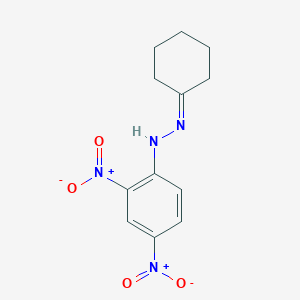

Cyclohexanone 2,4-dinitrophenylhydrazone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6125. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(cyclohexylideneamino)-2,4-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O4/c17-15(18)10-6-7-11(12(8-10)16(19)20)14-13-9-4-2-1-3-5-9/h6-8,14H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLWXZRVOHCYKKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40166538 | |

| Record name | Cyclohexanone 2,4-dinitrophenylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Slightly brown powder; [Acros Organics MSDS] | |

| Record name | Cyclohexanone-2,4-dinitrophenylhydrazone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13463 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1589-62-4 | |

| Record name | Cyclohexanone 2-(2,4-dinitrophenyl)hydrazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1589-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanone 2,4-dinitrophenylhydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001589624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1589-62-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6125 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanone 2,4-dinitrophenylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanone-2,4-dinitrophenylhydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXANONE 2,4-DINITROPHENYLHYDRAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7529K006GT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Formation of Cyclohexanone 2,4-Dinitrophenylhydrazone

Audience: Researchers, scientists, and drug development professionals.

Abstract

The reaction of cyclohexanone (B45756) with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form cyclohexanone 2,4-dinitrophenylhydrazone is a cornerstone of qualitative organic analysis for the identification of carbonyl functional groups. This technical guide provides a comprehensive overview of the underlying reaction mechanism, detailed experimental protocols for its synthesis and purification, and relevant quantitative data. The formation of the hydrazone proceeds via an acid-catalyzed nucleophilic addition-elimination pathway, resulting in a stable, crystalline derivative with a characteristic melting point. This reaction remains a valuable tool in synthetic chemistry and drug development for the characterization of intermediates and final products containing ketone moieties.

Core Reaction Mechanism

The formation of this compound is a classic condensation reaction that occurs through a nucleophilic addition-elimination mechanism.[1][2] The reaction is typically catalyzed by a strong acid, such as sulfuric or phosphoric acid, which enhances the electrophilicity of the carbonyl carbon in cyclohexanone.[3][4]

The mechanism can be delineated into five key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen atom of the cyclohexanone carbonyl group. This increases the positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.[3]

-

Nucleophilic Attack: The terminal nitrogen atom of the 2,4-dinitrophenylhydrazine molecule, which possesses a lone pair of electrons, acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon of the protonated cyclohexanone.[1][3] This step results in the formation of a tetrahedral intermediate.[1]

-

Proton Transfers: A series of intramolecular or solvent-mediated proton transfers occur. A proton is transferred from the attacking nitrogen atom to the oxygen atom of the original carbonyl group, forming a carbinolamine intermediate.

-

Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, forming a good leaving group (water). Subsequent elimination of a water molecule leads to the formation of a carbon-nitrogen double bond.[2][3][5]

-

Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from the nitrogen atom, regenerating the acid catalyst and yielding the final, stable this compound product.[3]

Caption: Acid-catalyzed mechanism for hydrazone formation.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound, which are critical for its characterization and identification.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₁₂H₁₄N₄O₄ | [6][7] |

| Molecular Weight | 278.27 g/mol | [8] |

| Melting Point | 156.0 - 163.0 °C | [6] |

| Appearance | Orange Powder |[6] |

Table 2: Elemental Analysis Data

| Element | Theoretical % | Experimental % Range | Reference(s) |

|---|---|---|---|

| Carbon (C) | 51.80% | 51.02 - 52.58% | [6] |

| Hydrogen (H) | 5.07% | 4.99 - 5.14% | [6] |

| Nitrogen (N) | 20.13% | - |

| Oxygen (O) | 22.99% | - | |

Table 3: Reaction Parameters

| Parameter | Value Range | Notes | Reference(s) |

|---|

| Equilibrium Constant (K_eq) | 0.74 x 10⁻⁴ to 5.9 x 10⁻⁴ | For general ketone-DNPH reactions. K_eq = ([carbonyl][DNPH])/([hydrazone][H₂O]) |[4][9] |

Note: Spectroscopic data including IR, 1H NMR, 13C NMR, and MS are available in various databases for the definitive structural elucidation of this compound.[8][10][11]

Experimental Protocols

The synthesis of this compound is a standard procedure in organic chemistry laboratories. Below are two common protocols.

This is a widely cited method for preparing the derivative.[12][13]

Reagents and Materials:

-

2,4-Dinitrophenylhydrazine (0.25 g)

-

Methanol (B129727) (6 mL)

-

Concentrated Sulfuric Acid (0.5 mL)

-

Cyclohexanone (0.2 g)

-

Hirsch or Büchner funnel

-

Filtration apparatus

-

Recrystallization apparatus

Procedure:

-

In a small flask, suspend 0.25 g of 2,4-dinitrophenylhydrazine in 5 mL of methanol.

-

With caution and constant swirling, slowly add 0.5 mL of concentrated sulfuric acid to the suspension. The solution will become warm.

-

If any solid remains, filter the warm solution.

-

In a separate vial, dissolve 0.2 g of cyclohexanone in 1 mL of methanol.

-

Add the cyclohexanone solution to the warm 2,4-dinitrophenylhydrazine reagent solution.

-

A precipitate of the hydrazone derivative will form immediately.

-

Allow the mixture to stand until crystallization is complete, then cool in an ice bath.

-

Collect the crude product by vacuum filtration using a Hirsch or Büchner funnel.

-

Purify the collected solid by recrystallization from hot methanol or ethanol (B145695) to obtain the final product.

-

Dry the purified crystals and determine the melting point for characterization.

This protocol utilizes a pre-prepared solution of DNPH in phosphoric acid, often referred to as Brady's Reagent.[2]

Reagents and Materials:

-

2,4-Dinitrophenylhydrazine (0.5 g)

-

85% Phosphoric Acid (~13 mL)

-

Cyclohexanone solution (ketone dissolved in a suitable solvent like ethanol)

-

Ethanol (for washing and recrystallization)

-

Filtration and recrystallization apparatus

Procedure:

-

Prepare Brady's Reagent: In a beaker, carefully add 0.5 g of 2,4-dinitrophenylhydrazine to approximately 12-13 mL of 85% phosphoric acid. Stir until dissolved.

-

Reaction: Add approximately 5 mL of Brady's reagent to a solution of the ketone.

-

Synthesis: An orange-to-red precipitate will form. Allow the reaction to proceed for 5-10 minutes.

-

Purification (Filtration): Collect the crude precipitated crystals by vacuum filtration. Wash the crystals with a small volume of cold ethanol to remove residual acid and unreacted starting materials.[2]

-

Purification (Recrystallization): Transfer the crude product to a clean beaker. Add a minimum amount of hot ethanol to dissolve the crystals completely. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[2]

-

Collect the purified crystals by vacuum filtration, dry them, and perform characterization (e.g., melting point analysis).

Caption: General workflow for hydrazone synthesis.

References

- 1. brainly.com [brainly.com]

- 2. benchchem.com [benchchem.com]

- 3. brainly.com [brainly.com]

- 4. Acid-catalyzed isomerization and decomposition of ketone-2,4-dinitrophenylhydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. This compound, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. This compound | C12H14N4O4 | CID 74117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound(1589-62-4) IR Spectrum [m.chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. Preparation of cyclohexanone 2,4-dinitrophenylhydrazone. [wwwchem.uwimona.edu.jm]

- 13. chem.libretexts.org [chem.libretexts.org]

Synthesis and Characterization of Cyclohexanone 2,4-dinitrophenylhydrazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of cyclohexanone (B45756) 2,4-dinitrophenylhydrazone, a common derivative of cyclohexanone used for its identification and characterization. This document details the experimental protocol, reaction mechanism, and characterization data for this compound, presented in a format tailored for researchers and professionals in the field of drug development and chemical synthesis.

Introduction

Cyclohexanone 2,4-dinitrophenylhydrazone is a crystalline organic compound formed by the condensation reaction of cyclohexanone with 2,4-dinitrophenylhydrazine (B122626). This reaction is a classical method for the qualitative identification of aldehydes and ketones. The resulting hydrazone is a stable, colored solid with a sharp melting point, making it an excellent derivative for the characterization of the parent carbonyl compound. In the context of drug development, the formation of such derivatives can be crucial for the purification and identification of intermediates and final products containing a cyclohexanone moiety.

Synthesis

The synthesis of this compound proceeds via a nucleophilic addition-elimination reaction between cyclohexanone and 2,4-dinitrophenylhydrazine in an acidic medium.

Reaction Mechanism

The reaction is initiated by the protonation of the carbonyl oxygen of cyclohexanone by the acid catalyst (sulfuric acid), which increases the electrophilicity of the carbonyl carbon. The lone pair of electrons on the terminal nitrogen of 2,4-dinitrophenylhydrazine then acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by a series of proton transfers and the elimination of a water molecule to form the stable this compound.

Experimental Protocol

The following protocol is a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Cyclohexanone

-

2,4-Dinitrophenylhydrazine

-

Concentrated Sulfuric Acid

-

Methanol

-

Ethanol (B145695) (for recrystallization)

Procedure:

-

In a 50 mL Erlenmeyer flask, suspend 0.25 g of 2,4-dinitrophenylhydrazine in 5 mL of methanol.

-

Carefully add 0.5 mL of concentrated sulfuric acid to the suspension. Gently warm the mixture to dissolve the solid. If any solid remains, filter the warm solution.

-

In a separate test tube, dissolve 0.2 g of cyclohexanone in 1 mL of methanol.

-

Add the cyclohexanone solution dropwise to the warm 2,4-dinitrophenylhydrazine solution.

-

Allow the mixture to stand at room temperature. The product will precipitate out of solution.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol.

-

Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure, orange-red crystals.

-

Dry the purified crystals and determine their melting point and yield.

Characterization

The synthesized this compound can be characterized using various analytical techniques, including melting point determination, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₄N₄O₄ |

| Molecular Weight | 278.27 g/mol |

| Appearance | Orange-red crystalline solid |

| Melting Point | 159-162 °C |

| Solubility | Soluble in ethanol, ethyl acetate |

| Theoretical Yield | Based on the protocol provided, the theoretical yield is approximately 0.56 g. The actual yield for this type of reaction is typically high, often in the range of 80-95%. |

Spectroscopic Data

Infrared (IR) Spectroscopy:

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3300 | N-H stretch |

| ~3100 | Aromatic C-H stretch |

| ~2930, ~2850 | Aliphatic C-H stretch |

| ~1620 | C=N stretch |

| ~1590, ~1490 | Aromatic C=C stretch |

| ~1515, ~1330 | N-O stretch (NO₂) |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.7-1.9 | m | 6H | Cyclohexane ring protons (non-allylic) |

| ~2.4-2.6 | m | 4H | Cyclohexane ring protons (allylic to C=N) |

| ~7.9 | d | 1H | Aromatic proton ortho to -NH- |

| ~8.3 | dd | 1H | Aromatic proton meta to -NH- |

| ~9.1 | d | 1H | Aromatic proton ortho to both -NO₂ groups |

| ~11.0 | s | 1H | N-H proton |

Visualizations

Reaction Pathway

The following diagram illustrates the chemical reaction for the synthesis of this compound.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

The diagram below outlines the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis, purification, and characterization of the product.

Physical and chemical properties of Cyclohexanone 2,4-dinitrophenylhydrazone

This technical guide provides a comprehensive overview of the physical and chemical properties of cyclohexanone (B45756) 2,4-dinitrophenylhydrazone, targeting researchers, scientists, and professionals in drug development. The document details experimental protocols for its synthesis and characterization and presents key data in a structured format for ease of reference.

Chemical Identity and Physical Properties

Cyclohexanone 2,4-dinitrophenylhydrazone is an organic compound formed by the condensation reaction of cyclohexanone with 2,4-dinitrophenylhydrazine (B122626).[1][2] This derivative is particularly useful for the identification and characterization of cyclohexanone.[1][2] It typically appears as a yellow to orange crystalline solid or powder.[3][4]

Table 1: General and Physical Properties

| Property | Value |

| CAS Number | 1589-62-4 |

| Molecular Formula | C₁₂H₁₄N₄O₄[3] |

| Molar Mass | 278.26 g/mol [3][5] |

| Appearance | Yellow to orange crystalline solid/powder[3][4] |

| Melting Point | 158-160 °C[3][4] |

| Boiling Point | 421.08 °C (rough estimate)[3][4] |

| Density | 1.2764 g/cm³ (rough estimate)[3][4] |

| Solubility | Partly soluble in water.[3][4][6] Soluble in chloroform (B151607) (25 mg/mL), ethanol (B145695), and other organic solvents.[3][4][7] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. Key spectral data are summarized below.

Table 2: Spectroscopic Data Summary

| Technique | Data Highlights |

| UV-Vis Spectroscopy | Data available through various spectral databases.[5][8][9] |

| Infrared (IR) Spectroscopy | FTIR spectra have been recorded, often using KBr wafer or ATR techniques.[5][10] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR and ¹³C NMR spectra are available, typically recorded in CDCl₃.[5][8][11] |

| Mass Spectrometry (MS) | GC-MS data indicates a top peak at m/z 278, corresponding to the molecular ion.[5][9] |

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

This protocol is based on the reaction of cyclohexanone with Brady's reagent (a solution of 2,4-dinitrophenylhydrazine in a methanolic sulfuric acid solution).[1][2][12]

Materials:

-

Cyclohexanone (0.2 g)

-

2,4-Dinitrophenylhydrazine (0.25 g)

-

Methanol (B129727) (6 mL)

-

Concentrated Sulfuric Acid (0.5 mL)

Procedure:

-

In a suitable flask, suspend 0.25 g of 2,4-dinitrophenylhydrazine in 5 mL of methanol.[1][2]

-

Cautiously add 0.5 mL of concentrated sulfuric acid to the suspension.[1][2]

-

If necessary, warm the solution to facilitate dissolution and then filter it.[1][2]

-

Prepare a solution of 0.2 g of cyclohexanone in 1 mL of methanol.[1][2]

-

Add the cyclohexanone solution to the warm 2,4-dinitrophenylhydrazine solution.[1][2]

Purification by Recrystallization

The crude product obtained from the synthesis can be purified by recrystallization to obtain a product with a sharp melting point.

Materials:

-

Crude this compound

-

Methanol or Ethanol

Procedure:

-

Transfer the crude product to a clean flask.[12]

-

Add a minimum amount of hot methanol or ethanol to dissolve the crystals.[1][2][12]

-

If the solid does not dissolve readily, a small amount of ethyl acetate (B1210297) may be added dropwise.[12]

-

Allow the hot, saturated solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.[12]

-

Collect the purified crystals using a Hirsch funnel or by vacuum filtration.[1][2][12]

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[12]

Characterization

The identity and purity of the synthesized compound can be confirmed through various analytical techniques.

Melting Point Determination:

Thin-Layer Chromatography (TLC):

-

TLC can be used to assess the purity of the product and to monitor the progress of the reaction. The 2,4-dinitrophenylhydrazone derivatives are colored, which aids in their visualization.[13] A common developing solvent for these derivatives is a mixture of petroleum ether and diethyl ether.

Applications

This compound serves as a useful standard for elemental analysis.[6][14] Additionally, it is utilized as a pharmaceutical intermediate.[6][14] Its formation is the basis of a classical qualitative test for ketones, known as Brady's test.[12]

Safety Information

This compound should be handled with appropriate safety precautions. It is harmful if swallowed, inhaled, or in contact with skin.[3] It is recommended to keep it away from sources of ignition and to wear suitable protective clothing and gloves.[3] Store the compound at 2-8°C and away from oxidizing agents.[4][6]

References

- 1. Preparation of cyclohexanone 2,4-dinitrophenylhydrazone. [wwwchem.uwimona.edu.jm]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chembk.com [chembk.com]

- 4. 1589-62-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | C12H14N4O4 | CID 74117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. 环己酮 2,4-二硝基苯腙 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. This compound(1589-62-4) IR Spectrum [m.chemicalbook.com]

- 11. This compound(1589-62-4) 1H NMR [m.chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. SEPARATION 2,4-DINITROPHENYLHYDRAZONES OF CARBONYL COMPOUNDS BY THIN-LAYER CHROMATOGRAPHY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound | 1589-62-4 [chemicalbook.com]

An In-depth Technical Guide to Brady's Test for Cyclohexanone: Mechanism and Observation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Brady's test as applied to cyclohexanone (B45756), detailing the underlying chemical mechanism, expected observations, and a precise experimental protocol. The information is intended for a technical audience in research and development, offering the detailed insights necessary for the application of this classic chemical test in a modern laboratory setting.

Core Concepts: The Chemistry of Carbonyl Detection

Brady's test, named after its developer, is a qualitative procedure used to detect the presence of aldehydes and ketones. The test relies on the reaction of a carbonyl compound with 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH). A positive test is indicated by the formation of a colored precipitate, a 2,4-dinitrophenylhydrazone. This derivative is often a crystalline solid with a characteristic melting point, which can be used for the identification of the original carbonyl compound.[1][2]

In the case of cyclohexanone, a cyclic ketone, the reaction yields a bright orange-yellow precipitate of cyclohexanone 2,4-dinitrophenylhydrazone.[1] This reaction is a classic example of a nucleophilic addition-elimination, or condensation, reaction.[1][3]

Reaction Mechanism: A Step-by-Step Analysis

The reaction between cyclohexanone and 2,4-dinitrophenylhydrazine proceeds through a well-established nucleophilic addition-elimination mechanism. The reaction is typically acid-catalyzed.

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of cyclohexanone by the acid catalyst (typically sulfuric acid present in Brady's reagent). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack: The terminal nitrogen atom of the 2,4-dinitrophenylhydrazine, which is the more nucleophilic of the two nitrogen atoms, attacks the electrophilic carbonyl carbon of the protonated cyclohexanone.[4] This results in the formation of a tetrahedral intermediate. The nitrogen atom adjacent to the aromatic ring is less nucleophilic due to the electron-withdrawing effects of the nitro groups and resonance delocalization into the aromatic ring.[4]

-

Proton Transfer: A proton is transferred from the attacking nitrogen atom to the oxygen atom of the original carbonyl group, forming a carbinolamine intermediate.

-

Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, forming a good leaving group (water).

-

Elimination: A lone pair of electrons on the adjacent nitrogen atom pushes out the water molecule, leading to the formation of a C=N double bond and the final 2,4-dinitrophenylhydrazone product. The catalyst is regenerated in this step.

The overall reaction can be summarized as follows:

RR'C=O + C₆H₃(NO₂)₂NHNH₂ → C₆H₃(NO₂)₂NHN=CRR' + H₂O[1]

Below is a diagram illustrating the reaction mechanism.

Caption: Reaction of Cyclohexanone with 2,4-Dinitrophenylhydrazine.

Observation

Upon the addition of Brady's reagent to a solution of cyclohexanone, a bright orange to yellow crystalline precipitate is formed.[1] The formation of this precipitate is a positive test for the presence of a carbonyl group. The color of the precipitate can sometimes give a preliminary indication of the nature of the carbonyl compound; aromatic aldehydes and ketones tend to give reddish precipitates, while aliphatic ones are typically more yellow or orange.[5]

Quantitative Data

The resulting this compound has well-defined physical and spectral properties that can be used for its characterization and, by extension, the confirmation of the presence of cyclohexanone.

| Property | Value |

| Molecular Formula | C₁₂H₁₄N₄O₄ |

| Molar Mass | 278.26 g/mol |

| Appearance | Orange to yellow powder or crystals |

| Melting Point | 156-163 °C |

| Solubility | Soluble in chloroform, partially in water |

| IR Spectrum (KBr, cm⁻¹) | Key peaks: C=N stretch, N-H stretch, NO₂ stretch |

| ¹H NMR (CDCl₃, ppm) | Signals corresponding to aromatic, aliphatic, and N-H protons |

Experimental Protocol

The following protocol outlines the procedure for performing Brady's test on cyclohexanone.

Materials:

-

Cyclohexanone

-

Brady's Reagent (a solution of 2,4-dinitrophenylhydrazine in methanol (B129727) and concentrated sulfuric acid)

-

Methanol or Ethanol (B145695) (for dissolving solid samples and recrystallization)

-

Test tubes

-

Pipettes

-

Water bath

-

Ice bath

-

Hirsch funnel or Büchner funnel for vacuum filtration

-

Filter paper

-

Melting point apparatus

Procedure:

-

Preparation of Brady's Reagent: Dissolve 0.25 g of 2,4-dinitrophenylhydrazine in 5 mL of methanol. Cautiously add 0.5 mL of concentrated sulfuric acid. If necessary, warm the solution gently to aid dissolution and then filter.[1][6][7]

-

Reaction:

-

In a clean test tube, dissolve a few drops (or approximately 0.2 g) of cyclohexanone in 1 mL of methanol.[6][7]

-

Add the Brady's reagent dropwise to the cyclohexanone solution.

-

Agitate the mixture and observe for the formation of a precipitate. If no precipitate forms immediately, gently warm the mixture in a water bath (around 40-50°C) for a few minutes.[2]

-

Cool the mixture in an ice bath to ensure complete precipitation.

-

-

Isolation and Purification of the Derivative:

-

Collect the crystalline precipitate by vacuum filtration using a Hirsch or Büchner funnel.

-

Wash the crystals with a small amount of cold methanol or ethanol to remove any unreacted starting materials.

-

For melting point determination, the crude product should be recrystallized. Dissolve the crystals in a minimum amount of hot ethanol or methanol and allow to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and allow them to dry completely.

-

-

Characterization:

-

Determine the melting point of the dried, purified crystals.

-

If required, further characterization can be performed using spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

The experimental workflow is summarized in the diagram below.

Caption: Experimental Workflow for Brady's Test on Cyclohexanone.

Conclusion

Brady's test remains a valuable, rapid, and straightforward method for the detection of aldehydes and ketones in a variety of scientific and industrial settings. For cyclohexanone, the test provides a clear and immediate positive result through the formation of a characteristic orange-yellow precipitate. The subsequent isolation and characterization of the 2,4-dinitrophenylhydrazone derivative offer a robust method for the confirmation of the ketone's identity. The detailed mechanism and protocol provided in this guide are intended to equip researchers with the necessary information for the effective application of this fundamental chemical test.

References

- 1. ijrpc.com [ijrpc.com]

- 2. byjus.com [byjus.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. organic chemistry - Why does the reaction of Brady's reagent and cyclohexanone not also form an enamine-type product? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. science-revision.co.uk [science-revision.co.uk]

- 6. Preparation of cyclohexanone 2,4-dinitrophenylhydrazone. [wwwchem.uwimona.edu.jm]

- 7. chem.libretexts.org [chem.libretexts.org]

Solubility Profile of Cyclohexanone 2,4-Dinitrophenylhydrazone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of cyclohexanone (B45756) 2,4-dinitrophenylhydrazone in various organic solvents. The information is intended to assist researchers and professionals in drug development and other scientific fields where this compound is utilized.

Quantitative Solubility Data

Table 1: Solubility of Cyclohexanone 2,4-Dinitrophenylhydrazone in Various Solvents

| Solvent | Solubility | Notes |

| Chloroform | 25 mg/mL[1] | Clear, orange solution. |

| Ethanol | Soluble[2] | No quantitative data found. |

| Chlorinated Hydrocarbons | Soluble[2] | General category, includes solvents like dichloromethane. |

| Water | Poorly soluble/Partly soluble[2][3][4][5][6] | Described as poorly soluble or partly soluble in various sources. |

| Methanol | Soluble | Often used as a solvent for recrystallization, implying solubility, especially when warm.[7] |

| Acetone | Soluble | General information suggests solubility in common organic solvents. |

| Ethyl Acetate | Soluble | General information suggests solubility in common organic solvents. |

| Dimethyl Sulfoxide (DMSO) | Soluble | General information suggests solubility in common organic solvents. |

It is important to note that solubility can be temperature-dependent. The provided data is assumed to be at or near room temperature unless otherwise specified. For applications requiring precise solubility values in solvents other than chloroform, experimental determination is recommended.

Experimental Protocols for Solubility Determination

For researchers needing to determine the solubility of this compound in specific solvents, two common and reliable methods are the Isothermal Saturation Method and UV/Vis Spectrophotometry.

Isothermal Saturation (Shake-Flask) Method

This gravimetric method is considered a gold standard for determining equilibrium solubility. It involves saturating a solvent with the solute and then quantifying the amount of dissolved solute.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. This can take several hours to days. Continuous shaking or stirring is required.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid by filtration (using a syringe filter) or centrifugation. It is critical to maintain the temperature during this step to prevent precipitation or further dissolution.

-

Quantification: Accurately measure a known volume of the clear, saturated supernatant. Evaporate the solvent under controlled conditions (e.g., using a rotary evaporator or by gentle heating under a stream of inert gas).

-

Analysis: Weigh the remaining solid residue. The solubility is then calculated as the mass of the dissolved solid per volume of solvent (e.g., in mg/mL or g/100mL).

UV/Vis Spectrophotometry Method

This method is suitable for compounds that have a chromophore and absorb light in the UV/Vis spectrum, which is the case for the yellow-orange this compound.

Methodology:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the desired solvent with known concentrations.

-

Generation of Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV/Vis spectrophotometer. Plot a calibration curve of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.

-

Preparation of Saturated Solution: Prepare a saturated solution as described in the Isothermal Saturation Method (steps 1 and 2).

-

Phase Separation and Dilution: Separate the saturated supernatant as described above (step 3 of the Isothermal Saturation Method). Accurately dilute a known volume of the saturated solution with the same solvent to bring its absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at the λmax.

-

Concentration Determination: Use the calibration curve to determine the concentration of the diluted solution. Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent.[8][9][10]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of an organic compound using the isothermal saturation method followed by quantification.

Caption: Workflow for Solubility Determination.

References

- 1. This compound = 99 1589-62-4 [sigmaaldrich.com]

- 2. chembk.com [chembk.com]

- 3. This compound, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. This compound | 1589-62-4 [chemicalbook.com]

- 5. 1589-62-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound, 99% | Fisher Scientific [fishersci.ca]

- 7. jocpr.com [jocpr.com]

- 8. researchgate.net [researchgate.net]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. rootspress.org [rootspress.org]

An In-depth Technical Guide to the Crystal Structure of Cyclohexanone 2,4-dinitrophenylhydrazone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of cyclohexanone (B45756) 2,4-dinitrophenylhydrazone, a compound of interest in analytical chemistry and potentially in drug development. This document details the crystallographic parameters, experimental protocols for its synthesis and crystallization, and key spectroscopic data, presenting a complete picture of its solid-state architecture and characterization.

Introduction

Cyclohexanone 2,4-dinitrophenylhydrazone is a derivative of cyclohexanone formed by a condensation reaction with 2,4-dinitrophenylhydrazine (B122626). This reaction is a classic qualitative test for identifying aldehydes and ketones. The resulting hydrazone is a stable, crystalline solid, making it amenable to single-crystal X-ray diffraction studies. Understanding the precise three-dimensional arrangement of atoms in its crystal lattice is crucial for structure-property relationship studies, computational modeling, and exploring its potential applications in medicinal chemistry and materials science.

The primary crystallographic study of this compound was reported by Shan, Xu, and Hu in Acta Crystallographica Section E in 2003.[1] This guide synthesizes the data from this seminal work and other available spectroscopic information to provide a detailed technical resource.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a condensation reaction. A general laboratory procedure is as follows:

-

Preparation of the Reagent Solution: Suspend 0.25 g of 2,4-dinitrophenylhydrazine in 5 mL of methanol (B129727). Cautiously add 0.5 mL of concentrated sulfuric acid to the suspension. If necessary, the warm solution can be filtered to remove any undissolved solids.

-

Reaction: To the warm solution of 2,4-dinitrophenylhydrazine, add a solution of 0.2 g of cyclohexanone in 1 mL of methanol.

-

Precipitation and Isolation: The derivative, this compound, will precipitate out of the solution. The solid product is then collected by filtration.

-

Recrystallization: The crude product is recrystallized from methanol or ethanol (B145695) to yield the purified crystalline compound. A Hirsch funnel is typically used for filtering the recrystallized material.

Single Crystal Growth for X-ray Diffraction

The growth of single crystals of sufficient quality for X-ray diffraction analysis is a critical step. While the specific crystallization method used by Shan, Xu, and Hu is detailed in their 2003 publication, a common and effective method for obtaining single crystals of organic compounds is slow evaporation from a suitable solvent.[1]

General Procedure:

-

Solvent Selection: A solvent in which the compound is sparingly soluble is chosen. For this compound, a mixture of organic solvents or slow recrystallization from ethanol or methanol could be employed.

-

Preparation of a Saturated Solution: A saturated or near-saturated solution of the purified compound is prepared at a slightly elevated temperature to ensure complete dissolution.

-

Slow Evaporation: The solution is filtered to remove any dust particles and then left undisturbed in a loosely covered container. The slow evaporation of the solvent over several days to weeks leads to the formation of well-defined single crystals.

Data Presentation

Crystallographic Data

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The key crystallographic data are summarized in the table below. The data corresponds to the Cambridge Crystallographic Data Centre (CCDC) deposition number 221700.[2]

| Parameter | Value |

| Chemical Formula | C₁₂H₁₄N₄O₄ |

| Formula Weight | 278.27 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 (2) |

| b (Å) | 11.456 (2) |

| c (Å) | 11.589 (2) |

| α (°) | 90 |

| β (°) | 101.98 (3) |

| γ (°) | 90 |

| Volume (ų) | 1312.5 (4) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.407 |

| Absorption Coefficient (mm⁻¹) | 0.110 |

| F(000) | 584 |

| Temperature (K) | 296 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor | 0.047 |

| wR-factor | 0.123 |

Selected Bond Lengths and Angles

The molecular geometry reveals interesting features within the dinitrophenyl group. The C-C bonds adjacent to the imino group are notably longer than the other aromatic C-C bonds in the same ring.[1]

| Bond | Length (Å) | Angle | Value (°) |

| C1-C6 | 1.420 (2) | C6-C1-C2 | 117.8 (2) |

| C1-C2 | 1.422 (2) | C5-C6-C1 | 122.3 (2) |

| C2-C3 | 1.377 (2) | N1-N2-C7 | 117.5 (1) |

| C3-C4 | 1.377 (2) | C8-C7-N2 | 120.9 (2) |

| C4-C5 | 1.377 (2) | C12-C7-N2 | 117.8 (2) |

| C5-C6 | 1.377 (2) |

Note: Atom numbering may not correspond to standard IUPAC nomenclature and is based on the crystallographic study.

Spectroscopic Data

Spectroscopic techniques are essential for confirming the structure and purity of the synthesized compound.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in tabulated format |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| Data not available in tabulated format |

FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum shows the characteristic vibrational frequencies of the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available in tabulated format |

Visualization of Experimental Workflow

The following diagrams illustrate the key processes involved in the synthesis and structural analysis of this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Experimental workflow for the crystallographic analysis.

Structural Commentary

The crystal structure of this compound reveals a number of significant features. The cyclohexanone ring adopts a chair conformation. A key observation is the planarity of the phenylhydrazone group.

A notable aspect of the crystal packing is the presence of π-π stacking interactions between the aromatic rings of neighboring molecules. The separation distance between these parallel aromatic rings is approximately 3.379 Å.[1] These non-covalent interactions play a crucial role in stabilizing the crystal lattice. Furthermore, the structure is stabilized by both intramolecular and intermolecular hydrogen bonding.[1]

Conclusion

This technical guide has provided a detailed summary of the crystal structure of this compound, based on the foundational work of Shan, Xu, and Hu, and supplemented with other available data. The provided tables of crystallographic data and the outlined experimental protocols offer a valuable resource for researchers in the fields of structural chemistry, analytical chemistry, and drug development. The visualization of the experimental workflows provides a clear and logical representation of the processes involved in its synthesis and characterization. The understanding of the solid-state structure of this compound, including its hydrogen bonding and π-π stacking interactions, is fundamental for any future studies on its physical and biological properties.

References

A Comprehensive Technical Guide to the Thermogravimetric Analysis of Cyclohexanone 2,4-Dinitrophenylhydrazone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexanone (B45756) 2,4-dinitrophenylhydrazone is a derivative of cyclohexanone, commonly used for the qualitative and quantitative analysis of aldehydes and ketones. Its thermal stability is a critical parameter for its application in various fields, including as a standard for elemental analysis and as a pharmaceutical intermediate.[1][2] Thermogravimetric analysis is an essential technique to determine the thermal stability and decomposition profile of this and similar compounds.

Experimental Protocol: Thermogravimetric Analysis

The following protocol describes a standard method for conducting the thermogravimetric analysis of cyclohexanone 2,4-dinitrophenylhydrazone. This protocol is based on common practices for the TGA of hydrazone derivatives.[3][4]

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A thermogravimetric analyzer coupled with a differential thermal analyzer (TGA/DTA) or a differential scanning calorimeter (TGA/DSC) is recommended.

Experimental Parameters:

| Parameter | Recommended Value |

| Sample Mass | 1 - 5 mg |

| Crucible | Alumina (Al₂O₃) or Platinum (Pt) |

| Atmosphere | Inert (Nitrogen or Argon) or Oxidative (Air) |

| Flow Rate | 20 - 100 mL/min |

| Heating Rate | 10 °C/min (a range of 5-20 °C/min can be used) |

| Temperature Range | 25 °C to a final temperature above the complete decomposition of the sample (e.g., 600 °C) |

Procedure:

-

Sample Preparation: Ensure the this compound sample is a fine, homogeneous powder to ensure uniform heat distribution.

-

Instrument Setup:

-

Calibrate the thermogravimetric analyzer for mass and temperature according to the manufacturer's instructions.

-

Place an empty crucible on the balance and tare it.

-

Accurately weigh the sample into the crucible.

-

-

Analysis:

-

Place the crucible containing the sample into the TGA furnace.

-

Purge the furnace with the selected gas for a sufficient time to ensure a stable atmosphere.

-

Start the heating program with the specified parameters.

-

-

Data Collection: Record the mass loss and temperature data throughout the experiment. The output will be a thermogram (TG curve) showing mass percentage as a function of temperature and its derivative (DTG curve) showing the rate of mass loss.

Expected Thermal Decomposition Profile

While specific TGA data for this compound is not available, the thermal behavior of the related compound, 2,4-dinitrophenylhydrazine (B122626) (DNPH), has been studied. The thermal decomposition of DNPH is a multi-step process that occurs after melting.[5] A similar multi-stage decomposition can be anticipated for this compound. For some substituted 2,4-dinitrophenylhydrazones, decomposition temperatures have been noted to exceed 250°C.[6][7]

Hypothetical Decomposition Stages:

Based on the structure of this compound and the known decomposition of DNPH, the following stages of thermal degradation can be postulated:

| Stage | Temperature Range (Hypothetical) | Mass Loss (%) (Hypothetical) | Description |

| I | 160 - 200 °C | - | Melting of the compound. The reported melting point is in the range of 159-160 °C.[8] |

| II | 200 - 300 °C | Significant | Initial decomposition involving the cleavage of the N-N bond and the loss of the dinitrophenyl moiety. |

| III | 300 - 500 °C | Substantial | Fragmentation of the cyclohexanone ring and further decomposition of the aromatic fragments. |

| IV | > 500 °C | Gradual | Charring and eventual oxidation of the remaining residue if conducted in an oxidative atmosphere. |

Visualizations

The following diagram illustrates the general workflow for the thermogravimetric analysis of this compound.

This diagram illustrates a plausible, though hypothetical, decomposition pathway for this compound based on the thermal degradation of related structures.

Conclusion

This technical guide provides a framework for conducting and interpreting the thermogravimetric analysis of this compound. While specific quantitative data for this compound remains to be published, the provided experimental protocol and hypothetical decomposition profile serve as a valuable resource for researchers. The thermal stability data obtained from TGA is crucial for ensuring the safe handling, storage, and application of this compound in various scientific and industrial settings. Further experimental investigation is warranted to establish a definitive thermal profile for this compound.

References

- 1. Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06845D [pubs.rsc.org]

- 3. A comprehensive investigation of variations in melting ranges and NMR data of 2,4-dinitrophenylhydrazine derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) DOI:10.1039/A705101H [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. This compound | C12H14N4O4 | CID 74117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

A Guide to the Historical Application of Cyclohexanone 2,4-Dinitrophenylhydrazone in Qualitative Organic Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Era of Classical Qualitative Analysis

Prior to the widespread availability of modern spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, the identification of unknown organic compounds relied heavily on a systematic series of chemical tests and the preparation of solid derivatives.[1][2][3] This field, known as qualitative organic analysis, involved classifying a compound based on its functional groups through characteristic reactions and then confirming its exact identity by converting it into a new, solid compound with a sharp, well-defined melting point.[2][4]

For the identification of aldehydes and ketones, the reagent of choice was 2,4-dinitrophenylhydrazine (B122626) (DNPH), commonly known as Brady's reagent.[1][3][5] This reagent reacts reliably with most aldehydes and ketones to produce a brightly colored solid precipitate, a 2,4-dinitrophenylhydrazone.[5] The formation of this precipitate served as a positive test for the carbonyl functional group, and its subsequent purification and melting point determination were crucial for identifying the original carbonyl compound.[2][6]

The reaction of an unknown sample, suspected to be cyclohexanone (B45756), with Brady's reagent to form its corresponding 2,4-dinitrophenylhydrazone is a classic example of this historical methodology. The distinct properties of this derivative allowed for the unambiguous identification of cyclohexanone.

Core Principle: Identification via Derivatization

The fundamental reaction is a condensation, specifically an addition-elimination, between cyclohexanone and 2,4-dinitrophenylhydrazine. The nucleophilic -NH₂ group of the hydrazine (B178648) attacks the electrophilic carbonyl carbon of cyclohexanone. This is followed by the elimination of a water molecule to form the stable, crystalline cyclohexanone 2,4-dinitrophenylhydrazone.[3][5]

The utility of this derivative in qualitative analysis stems from two key properties:

-

Distinctive Precipitation: The formation of a bright yellow to orange solid from a solution is a clear visual indicator of the presence of a carbonyl group.[1][5]

-

Characteristic Melting Point: Pure crystalline derivatives have sharp, reproducible melting points. By purifying the formed hydrazone and measuring its melting point, a chemist could compare the value to tabulated literature data to confirm the identity of the parent ketone.[2][4]

Quantitative Data: Properties of this compound

The physical and chemical properties of the derivative are central to its role in identification. The following table summarizes the key quantitative data for this compound.

| Property | Value | References |

| Molecular Formula | C₁₂H₁₄N₄O₄ | [7][8] |

| Molar Mass | 278.26 g/mol | [8] |

| Melting Point | 158-163 °C | [7] |

| Appearance | Orange powder or crystals | [3][7] |

| Solubility | Soluble in chloroform; partially soluble in water. |

Experimental Protocols

The following sections detail the historical methodologies for the preparation of the reagent and the subsequent derivatization of cyclohexanone.

Two common historical preparations for the reagent are described below.

Method A: Sulfuric Acid and Methanol (B129727) This was a widely used formulation for preparing Brady's reagent.

-

Reagents:

-

2,4-Dinitrophenylhydrazine (0.25 g)

-

Methanol (5 mL)

-

Concentrated Sulfuric Acid (0.5 mL)

-

-

Procedure:

Method B: Phosphoric Acid and Ethanol (B145695) (A Safer Alternative) Later methods often substituted sulfuric acid with phosphoric acid to reduce hazards.

-

Reagents:

-

2,4-Dinitrophenylhydrazine (0.5 g)

-

85% Phosphoric Acid (~12-13 mL)

-

Ethanol

-

-

Procedure:

-

In a beaker, add 0.5 g of 2,4-dinitrophenylhydrazine to approximately 12-13 mL of 85% phosphoric acid.[10]

-

Stir the mixture until the solid has completely dissolved. This may take 10-15 minutes.[10]

-

Once dissolved, add ethanol to bring the total volume of the solution to 25 mL and stir to ensure homogeneity.[10]

-

This protocol outlines the procedure for reacting a sample of cyclohexanone with the prepared Brady's reagent to form, isolate, and purify the derivative for melting point analysis.

-

Reagents:

-

Cyclohexanone (0.2 g)

-

Methanol (1 mL)

-

Brady's Reagent (prepared as above)

-

Ethanol or Methanol (for recrystallization)

-

-

Procedure:

-

Dissolve 0.2 g of cyclohexanone in 1 mL of methanol in a test tube or small flask.[6][9]

-

Add the prepared Brady's reagent dropwise to the cyclohexanone solution. A precipitate should form almost immediately.[4] If no precipitate forms, the mixture can be gently warmed for 5-10 minutes.[4]

-

Cool the mixture in an ice bath to ensure complete precipitation of the derivative.

-

Collect the solid precipitate by suction filtration (e.g., using a Hirsch or Büchner funnel).[6][9]

-

Wash the collected crystals with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

-

Recrystallization (Purification): Transfer the crude derivative to a clean flask. Add a minimal amount of hot ethanol or methanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce the formation of pure crystals.[6][9]

-

Collect the purified crystals by suction filtration, wash with a small volume of cold solvent, and allow them to dry completely.

-

Determine the melting point of the dry, purified crystals and compare the value to the known literature value (Table 1).

-

Visualizations: Reaction and Workflow

The following diagrams illustrate the chemical transformation and the logical steps of the analytical process.

Caption: Reaction for forming this compound.

Caption: Workflow for qualitative analysis using DNPH derivatization.

Safety Considerations

It is critical to acknowledge the hazards associated with the reagents used in this classical procedure.

-

2,4-Dinitrophenylhydrazine: The solid is sensitive to shock and friction and can be explosive when completely dry, which is why it is typically supplied wetted with water.[3] It is also flammable and harmful if swallowed.[11]

-

Acids: Both concentrated sulfuric acid and phosphoric acid are highly corrosive and can cause severe burns upon contact.[11]

-

Solvents: Methanol is toxic by all routes of exposure, and both methanol and ethanol are highly flammable.[10][11]

Appropriate personal protective equipment (PPE), including gloves and safety goggles, and the use of a fume hood were essential for safely performing these experiments.

Conclusion and Modern Perspective

The formation of this compound is a prime example of the elegant and systematic logic employed in classical qualitative organic analysis. This method, and others like it, allowed chemists to successfully identify a vast number of organic compounds for decades. While these derivatization techniques have now been largely superseded by modern instrumental methods—such as IR, NMR, and mass spectrometry, which offer faster and more definitive structural information from smaller sample sizes—understanding these historical applications provides valuable insight into the foundational principles of organic chemistry and the ingenuity of early analytical scientists.[3]

References

- 1. study.com [study.com]

- 2. quora.com [quora.com]

- 3. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]

- 4. Qualitative Analysis of Organic Compounds. [wwwchem.uwimona.edu.jm]

- 5. ijrpc.com [ijrpc.com]

- 6. Preparation of cyclohexanone 2,4-dinitrophenylhydrazone. [wwwchem.uwimona.edu.jm]

- 7. This compound, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. 1589-62-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Brady’s test for aldehydes and ketones | Class experiment | RSC Education [edu.rsc.org]

- 11. edu.rsc.org [edu.rsc.org]

Cyclohexanone 2,4-Dinitrophenylhydrazone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core information on Cyclohexanone (B45756) 2,4-dinitrophenylhydrazone, a critical derivative for the identification and quantification of carbonyl compounds. This document outlines its fundamental chemical properties, detailed experimental protocols for its synthesis and analysis, and relevant quantitative data.

Core Compound Information

CAS Number: 1589-62-4[1][2][3]

Molecular Formula: C₁₂H₁₄N₄O₄[1][4][5]

Cyclohexanone 2,4-dinitrophenylhydrazone is formed through a condensation reaction between cyclohexanone and 2,4-dinitrophenylhydrazine (B122626) (DNPH).[6] This reaction is a cornerstone of classical organic analysis, providing a simple and effective method for the derivatization of aldehydes and ketones. The resulting hydrazone is a stable, crystalline solid, typically appearing as a yellow, orange, or red precipitate, which can be readily purified and identified by its characteristic melting point.[7]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 278.26 g/mol | |

| Melting Point | 159-160 °C | [2] |

| Appearance | Orange powder or crystals | [8] |

| Solubility | Chloroform: 25 mg/mL (clear, orange) | [2] |

| Partly soluble in water | [3] | |

| Theoretical Elemental Analysis | C: 51.8%, H: 5.07% | [8] |

Experimental Protocols

This section details the methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

This protocol describes a standard laboratory procedure for the preparation of the derivative.

Materials:

-

2,4-dinitrophenylhydrazine

-

Methanol

-

Concentrated Sulfuric Acid

-

Cyclohexanone

-

Ethanol (B145695) (for recrystallization)

Procedure:

-

Suspend 0.25 g of 2,4-dinitrophenylhydrazine in 5 mL of methanol.[1][4]

-

Cautiously add 0.5 mL of concentrated sulfuric acid to the suspension.[1][4]

-

If necessary, filter the warm solution to remove any undissolved solids.[1][4]

-

In a separate container, dissolve 0.2 g of cyclohexanone in 1 mL of methanol.[1][4]

-

Add the cyclohexanone solution to the warm 2,4-dinitrophenylhydrazine solution.[1][4]

-

The derivative will precipitate out of the solution.[4]

-

Collect the precipitate by filtration.[4]

Purification by Recrystallization

To obtain a pure product with a sharp melting point for accurate identification, the crude derivative should be recrystallized.

Procedure:

-

Transfer the crude this compound to a clean flask.

-

Add a minimum amount of hot ethanol to dissolve the crystals.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration, for instance, using a Hirsch funnel.[1][4]

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the crystals completely before measuring the melting point.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This compound can be analyzed using reverse-phase HPLC. This method is suitable for the quantification of cyclohexanone and other carbonyl compounds after derivatization.

Instrumentation and Conditions:

-

Column: A C18 column is commonly used.[9]

-

Mobile Phase: A mixture of acetonitrile (B52724) and water is a typical mobile phase. For some applications, an acid such as phosphoric acid or formic acid (for MS compatibility) is added.[1]

-

Detection: UV-Vis detection is effective, with the wavelength set around 365 nm for the dinitrophenylhydrazone derivatives.[9]

Logical and Experimental Workflows

The following diagrams illustrate the key processes related to this compound.

Caption: Synthesis of this compound.

Caption: Purification and Analysis Workflow.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. sjpas.com [sjpas.com]

- 4. Preparation of cyclohexanone 2,4-dinitrophenylhydrazone. [wwwchem.uwimona.edu.jm]

- 5. Simplified 2,4-dinitrophenylhydrazine spectrophotometric assay for quantification of carbonyls in oxidized proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. A12203.14 [thermofisher.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: HPLC Analysis of Cyclohexanone 2,4-dinitrophenylhydrazone

Introduction

Cyclohexanone (B45756) is a widely used industrial solvent and a key intermediate in the synthesis of various compounds. Due to its potential health and environmental impact, its quantification in various matrices is crucial. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for this purpose. However, cyclohexanone lacks a strong chromophore, making its direct detection by UV-Vis spectrophotometry challenging. To overcome this, a pre-column derivatization step with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is employed.[1][2] This reaction converts the ketone into its corresponding 2,4-dinitrophenylhydrazone derivative, which is highly responsive to UV detection, allowing for sensitive and accurate quantification.[2] This application note provides a detailed protocol for the HPLC analysis of cyclohexanone following derivatization with DNPH.

Principle

The analytical method is based on the reaction of the carbonyl group of cyclohexanone with 2,4-dinitrophenylhydrazine in an acidic solution to form a stable, yellow-orange cyclohexanone 2,4-dinitrophenylhydrazone derivative. This derivative is then separated from other components in the sample by reverse-phase HPLC and quantified using a UV-Vis detector.

Experimental Protocols

1. Preparation of Reagents and Standards

-

2,4-Dinitrophenylhydrazine (DNPH) Solution:

-

Caution: DNPH is toxic and potentially explosive when dry. Handle with appropriate safety precautions.

-

Prepare a saturated solution of DNPH in acetonitrile (B52724). Alternatively, a solution can be prepared by dissolving DNPH in a mixture of methanol (B129727) and a small amount of concentrated sulfuric acid.[3] For example, suspend 0.25 g of DNPH in 5 mL of methanol and cautiously add 0.5 mL of concentrated sulfuric acid.[3]

-

-

Cyclohexanone Standard Stock Solution (1000 µg/mL):

-

Accurately weigh 100 mg of cyclohexanone and dissolve it in 100 mL of acetonitrile.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to achieve concentrations in the desired calibration range (e.g., 0.05 µg/mL to 50 µg/mL).[4]

-

2. Sample Preparation and Derivatization

The following protocol is a general guideline and may need to be adapted based on the specific sample matrix (e.g., aqueous solutions, air samples, soil extracts).

-

To a known volume of the sample or working standard, add an excess of the DNPH solution.

-

Acidify the mixture with a small amount of sulfuric or hydrochloric acid to catalyze the reaction.

-

Allow the reaction to proceed at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 1 hour) to ensure complete derivatization.[5]

-

Following derivatization, the this compound may be extracted using a suitable solvent such as pentane (B18724) or via solid-phase extraction (SPE) with a C18 cartridge.[4][5]

-

Evaporate the extraction solvent to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.

-

Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

3. HPLC Instrumentation and Conditions

The following table summarizes typical HPLC conditions for the analysis of this compound.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| HPLC System | Standard HPLC with UV-Vis Detector | SCION 6000 HPLC with DAD | UHPLC System |

| Column | C18 BDS Hypersil[4] | C18, 5µm, 4.6mm ID x 150mm[6] | BlueOrchid C18 A, 1.8 µm |

| Mobile Phase | Acetonitrile:Water (55:45, v/v)[4] | Acetonitrile:Methanol (60:40, v/v)[6] | Acetonitrile/Water Gradient[7] |

| Flow Rate | 1.0 mL/min | 1.0 mL/min[6] | 0.8 mL/min[7] |

| Column Temp. | Ambient | 40°C[6] | 30°C |

| Detection | UV at 368 nm[4] | DAD at 360 nm[6] | UV at 360 nm |

| Injection Vol. | 20 µL | 10 µL[6] | 2 µL |

Data Presentation

Quantitative Data Summary

The following table presents a summary of the quantitative performance of the HPLC method for this compound analysis.

| Parameter | Result | Reference |

| Linearity Range | 0.05 to 50 µg/mL | [4] |

| Limit of Quantification (LOQ) | 30 ng/mL | [4] |

| Recovery | > 95% | [4] |

| Intra-assay RSD | < 10% | [4] |

| Inter-assay RSD | < 10% | [4] |

| Retention Time | ~27.6 min | [5] |

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

Caption: Workflow for the HPLC analysis of cyclohexanone via DNPH derivatization.

References

- 1. sjpas.com [sjpas.com]

- 2. iomcworld.com [iomcworld.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Determination of cyclohexamone after derivatization with 2,4-dinitrophenyl hydrazine in intravenous solutions stored in PVC bags by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. unitedchem.com [unitedchem.com]

- 6. hk.techcomp.com.hk [hk.techcomp.com.hk]

- 7. chromatographyonline.com [chromatographyonline.com]

Application Note: GC-MS Analysis of Cyclohexanone 2,4-dinitrophenylhydrazone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive method for the analysis of cyclohexanone (B45756) via Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization with 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH). Cyclohexanone, a widely used industrial solvent and a potential impurity in various pharmaceutical and chemical products, can be effectively identified and quantified by converting it to its more volatile and thermally stable 2,4-dinitrophenylhydrazone derivative. This protocol provides a complete workflow, from sample preparation and derivatization to GC-MS analysis and data interpretation. The presented methodologies are designed to offer high sensitivity and specificity for the detection of cyclohexanone.

Introduction

Cyclohexanone is a key industrial chemical that also serves as a precursor in the synthesis of various compounds. Its presence, even in trace amounts, can be a critical quality attribute for many products. The direct analysis of cyclohexanone by GC-MS can be challenging due to its polarity and potential for co-elution with other matrix components. Derivatization with 2,4-dinitrophenylhydrazine is a classic and reliable chemical technique to enhance the detectability of aldehydes and ketones. The resulting hydrazone is less polar and has a distinct mass spectrum, making it highly suitable for GC-MS analysis. This application note provides a detailed protocol for this analytical approach.

Experimental Protocols

Preparation of Cyclohexanone 2,4-dinitrophenylhydrazone Derivative

This protocol is adapted from established chemical synthesis procedures for hydrazone formation.[1][2]

Materials:

-

Cyclohexanone standard

-

2,4-dinitrophenylhydrazine (toxic, handle with care)

-

Concentrated Sulfuric Acid

-

Sample containing cyclohexanone

-

Vortex mixer

-

Centrifuge

-

Hirsch funnel or similar filtration apparatus

Procedure:

-

Preparation of Derivatizing Reagent: Cautiously suspend 0.25 g of 2,4-dinitrophenylhydrazine in 5 mL of methanol. Slowly add 0.5 mL of concentrated sulfuric acid to the suspension. If necessary, warm the solution gently to aid dissolution and filter while warm.

-

Sample/Standard Preparation: Dissolve a known amount of the sample or cyclohexanone standard in a minimal amount of methanol (e.g., 0.2 g in 1 mL).

-

Derivatization Reaction: Add the methanolic solution of the sample or standard to the warm derivatizing reagent. A yellow to orange-red precipitate of this compound should form.

-

Isolation of the Derivative: Allow the mixture to cool, and then filter the formed derivative using a Hirsch funnel.

-

Recrystallization (Optional, for high purity standard): Recrystallize the collected solid from methanol or ethanol (B145695) to obtain a purified derivative for standard preparation.

-

Preparation for GC-MS Analysis: Accurately weigh a portion of the dried derivative and dissolve it in a suitable solvent for GC-MS analysis, such as ethyl acetate (B1210297) or dichloromethane, to a known concentration.

GC-MS Analysis

The following GC-MS parameters are recommended as a starting point and may require optimization based on the specific instrumentation used.

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 8890 GC with 5977B MSD or equivalent)

-

Autosampler

GC Conditions:

| Parameter | Value |

| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless (or split with a high split ratio for concentrated samples) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial temperature: 150 °C, hold for 1 min |

| Ramp 1: 10 °C/min to 280 °C, hold for 5 min |

MS Conditions:

| Parameter | Value |

| Ion Source Temp. | 230 °C |

| Transfer Line Temp. | 280 °C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Mass Range | 40 - 350 amu |

| Scan Mode | Full Scan |

Data Presentation

The successful derivatization and GC-MS analysis will yield a chromatogram with a distinct peak for this compound. The mass spectrum of this peak will show characteristic fragment ions.

Table 1: Quantitative Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₄N₄O₄ |

| Molecular Weight | 278.27 g/mol [3][4] |

| CAS Number | 1589-62-4[3] |

| NIST Number | 242330[4] |

| Total Peaks in MS | 216[4] |

| Top Peak (m/z) | 278[4] |

Table 2: Characteristic Mass Fragments of this compound

| m/z | Proposed Fragment Identity/Loss |

| 278 | Molecular Ion [M]⁺ |

| 261 | [M - OH]⁺ |

| 233 | [M - NO₂ - H]⁺ |